ethyl 5-{[(2,5-dimethoxyphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,5-dimethoxyaniline with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE: A similar compound with a formyl group instead of the anilino carbonyl group.
2,5-DIMETHOXYANILINE: A precursor used in the synthesis of the target compound.
Uniqueness
ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both anilino and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23N3O5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 5-[(2,5-dimethoxyphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H23N3O5/c1-6-26-17(22)15-10(2)16(19-11(15)3)21-18(23)20-13-9-12(24-4)7-8-14(13)25-5/h7-9,19H,6H2,1-5H3,(H2,20,21,23) |
InChI Key |
NNRAOTWNUSZTES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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